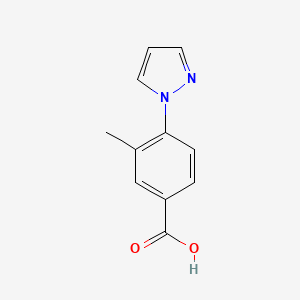

(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis

This would involve detailing the reactions that the compound undergoes, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Aplicaciones Científicas De Investigación

- Neuroscience Research (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride has been studied for its potential role in neuroscience. Researchers explore its interactions with specific neurotransmitter systems in the brain. Although the exact mechanisms and implications are still under investigation, this compound holds promise for understanding neural processes.

- Tin oxide (SnO~2~) is a crucial material in PSCs, an emerging renewable energy technology. SnO2 thin films serve as the electron transport layer (ETL) in these devices. The high electron mobility of SnO2 makes it ideal for extracting electrons from adjacent light-absorbing materials (such as lead halide perovskite compounds). Researchers have explored cost-effective production methods for SnO2 nanoparticles, including the use of (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride as a structure-directing agent .

- Researchers have investigated the facile, catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals. By employing an aromatic organic ligand (such as phenylalanine methyl ester hydrochloride), they achieved a narrow size distribution (as small as 3 nm) and uniform dispersion. These nanocrystals hold promise for various applications, including PSCs .

- SnO~2~ nanocrystals synthesized using (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride can be incorporated into photovoltaic devices. Their properties, such as crystallinity and dispersion, play a crucial role in enhancing solar cell performance. Researchers continue to explore ways to optimize SnO2-based materials for efficient energy conversion .

- Ethanol-based SnO2 nanofluids stabilized with the capping agent (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride have been successfully obtained. These nanofluids can be spin-coated to create SnO2 nanoparticle films, serving as ETLs in PSCs. The environmentally benign nature of these nanofluids makes them attractive for sustainable energy applications .

- Beyond solar cells, SnO2 materials find applications in gas sensors, transparent conductive films, and catalysis. Researchers explore their properties, such as bandgap engineering, surface functionalization, and stability, to tailor them for specific uses. The unique synthesis approach involving (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride contributes to advancing materials science and nanotechnology .

Perovskite Solar Cells (PSCs)

Solution Synthesis of SnO2 Nanocrystals

Photovoltaic Applications

Environmental Nanofluids

Materials Science and Nanotechnology

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-methoxy-3,3-dimethylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-7(2,3)6(8)5-9-4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMHPLBSPFGCGN-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(COC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](COC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride](/img/structure/B2711395.png)

![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)

![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)

![2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B2711407.png)

![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)